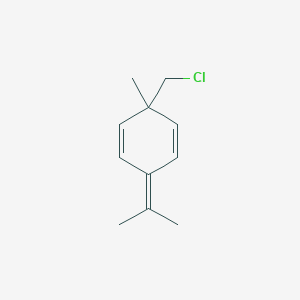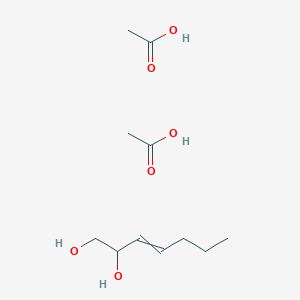
Acetic acid;hept-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hept-3-ene-1,2-diol is an organic compound that combines the properties of acetic acid and hept-3-ene-1,2-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Hept-3-ene-1,2-diol is an unsaturated diol with a double bond at the third carbon and hydroxyl groups at the first and second carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-3-ene-1,2-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne, followed by the esterification of the resulting hept-3-ene-1,2-diol with acetic acid. The hydroboration-oxidation reaction typically uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hept-3-yne to hept-3-ene, followed by the selective oxidation of the double bond and subsequent esterification with acetic acid. Catalysts such as palladium on carbon (Pd/C) are often used for the hydrogenation step, while oxidation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;hept-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The double bond in hept-3-ene-1,2-diol can be oxidized to form epoxides or diols. Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to heptane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: OsO4, KMnO4, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acetic anhydride (for esterification), alkyl halides (for etherification)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Heptane-1,2-diol
Substitution: Esters, ethers
Wissenschaftliche Forschungsanwendungen
Acetic acid;hept-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;hept-3-ene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in the hept-3-ene moiety can undergo reactions that generate reactive intermediates, which may interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hept-3-ene-1,2-diol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.
Acetic acid;heptane-1,2-diol: Saturated analog with different chemical reactivity and physical properties.
Hept-3-yne-1,2-diol: Contains a triple bond, leading to different reactivity in hydrogenation and oxidation reactions.
Uniqueness
Acetic acid;hept-3-ene-1,2-diol is unique due to the presence of both an unsaturated diol and a carboxylic acid moiety
Eigenschaften
CAS-Nummer |
88367-54-8 |
|---|---|
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
acetic acid;hept-3-ene-1,2-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-3-4-5-7(9)6-8;2*1-2(3)4/h4-5,7-9H,2-3,6H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
BIMUZHBDBFLNFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(CO)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
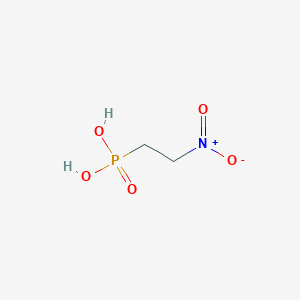
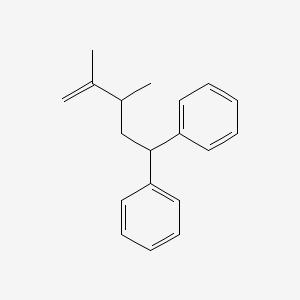
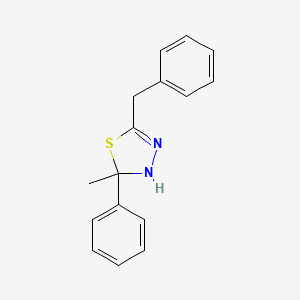

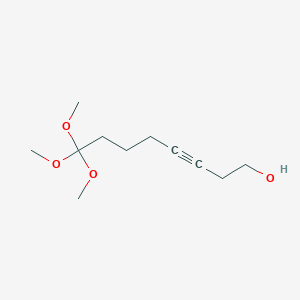
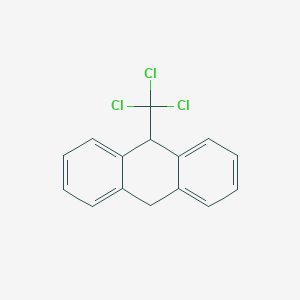
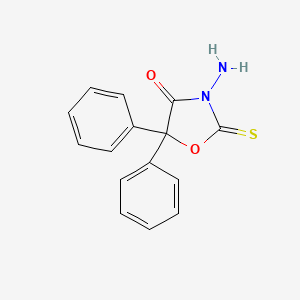
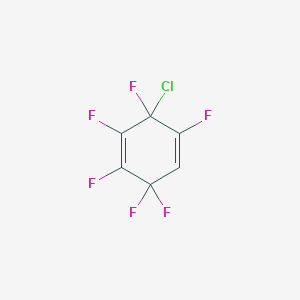

![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
